molecular formula C13H12ClN3O2 B10934302 N-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

N-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B10934302
M. Wt: 277.70 g/mol
InChI Key: OFKXFZIJFGUOIM-UHFFFAOYSA-N
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Description

N~3~-(5-CHLORO-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(5-CHLORO-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 5-chloro-2-pyridinecarboxylic acid with hydroxylamine to form the corresponding oxime. This intermediate is then subjected to cyclization under acidic conditions to yield the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N~3~-(5-CHLORO-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce amines .

Scientific Research Applications

N~3~-(5-CHLORO-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N3-(5-CHLORO-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-(5-CHLORO-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is unique due to its specific structural features, such as the combination of the isoxazole ring with the pyridine and carboxamide groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H12ClN3O2

Molecular Weight

277.70 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

InChI

InChI=1S/C13H12ClN3O2/c14-8-5-6-11(15-7-8)16-13(18)12-9-3-1-2-4-10(9)19-17-12/h5-7H,1-4H2,(H,15,16,18)

InChI Key

OFKXFZIJFGUOIM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

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